7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
7-fluoro-2-methyl-5-oxochromeno[2,3-b]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FNO4/c1-6-8(14(18)19)5-10-12(17)9-4-7(15)2-3-11(9)20-13(10)16-6/h2-5H,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNKRBLHTVPEHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=O)C3=C(C=CC(=C3)F)OC2=N1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201331175 | |
| Record name | 7-fluoro-2-methyl-5-oxochromeno[2,3-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201331175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666611 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
338778-16-8 | |
| Record name | 7-fluoro-2-methyl-5-oxochromeno[2,3-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201331175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 7-fluoro-2-methylchromone with a suitable pyridine derivative. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process .
Industrial Production Methods
the principles of organic synthesis, such as batch processing and the use of automated reactors, can be applied to scale up the production if needed .
Chemical Reactions Analysis
Hydrolysis of Ester Precursors
The carboxylic acid moiety likely originates from hydrolysis of ester derivatives (e.g., butyl ester) . For example:
-
Butyl 7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate undergoes hydrolysis under acidic or basic conditions to yield the free acid.
Condensation Reactions
The carboxylic acid group can participate in condensation reactions:
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Amide Formation : Reaction with amines to form amides (e.g., N,N-diethyl derivatives) .
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Esterification : Reversible conversion between esters and carboxylic acids .
Ring-Opening and Rearrangement
Chromeno[2,3-b]pyridines may undergo ring-opening under specific conditions, though stability data for this compound is limited. Analogous 5-O-substituted derivatives decompose in DMSO solutions , suggesting potential reactivity of the chromene core.
Substitution Patterns
The fluoro and methyl groups influence reactivity:
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Electron-Withdrawing Effects : The fluorine atom enhances the electrophilicity of the chromene ring, facilitating nucleophilic attacks .
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Lipophilicity : The trifluoromethyl group in similar compounds increases membrane permeability, though this specific compound lacks this substituent.
| Substituent | Impact on Reactivity |
|---|---|
| Fluorine (C7) | Electron-withdrawing, activates ring |
| Methyl (C2) | Electron-donating, stabilizes ring |
Derivatization
Common derivatives include:
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Amides : Formed via coupling with amines (e.g., N,N-diethyl amide) .
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Alkyl Esters : Generated by esterification with alcohols (e.g., butyl ester) .
Challenges and Limitations
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Data Gaps : Direct experimental data for this specific carboxylic acid is unavailable in the provided sources. Reactions are inferred from analogs like esters or amides .
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Stability Issues : Related chromeno[2,3-b]pyridines show instability in polar aprotic solvents (e.g., DMSO) , which may extend to this compound.
Scientific Research Applications
The compound has been studied for its potential as an inhibitor of various kinases involved in inflammatory processes and obesity treatment. Specifically, derivatives of this compound have shown promising results in inhibiting TBK1 and IKKε, which are critical in the inflammatory pathway.
Case Study: Inhibitory Activity on Kinases
In a study conducted by Beyett et al., the synthesis of substituted 2-amino derivatives was explored for their inhibitory effects on TBK1 and IKKε. The results indicated that certain derivatives exhibited significant inhibition, suggesting potential therapeutic uses in treating metabolic disorders associated with inflammation .
Therapeutic Applications
- Obesity Treatment : The compound's ability to inhibit key inflammatory kinases positions it as a candidate for developing anti-obesity drugs. The modulation of these pathways can potentially lead to reduced inflammation and improved metabolic profiles in obese patients.
- Cancer Therapy : The structural framework of chromeno[2,3-b]pyridines has been utilized to design molecules targeting various cancer cell lines. Compounds based on this structure have demonstrated antiproliferative activity against human tumor cell lines such as HeLa and HCT116, indicating their potential as anticancer agents .
- Antimicrobial Activity : Some derivatives of 7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid have shown activity against bacterial strains, suggesting applications in developing new antibiotics .
Research Insights
Recent studies emphasize the importance of structural modifications on the pharmacological properties of chromeno[2,3-b]pyridine derivatives. For instance, altering substituents on the pyridine ring can significantly affect the selectivity and potency towards specific kinase targets .
Mechanism of Action
The mechanism of action of 7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Substituent Effects
Chromenopyridine derivatives are often modified at positions 2, 7, and 8 to optimize biological activity and physicochemical properties. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison of Chromenopyridine Derivatives
Physicochemical Properties
- Solubility : Carboxylic acid derivatives (e.g., target compound, compound 140) exhibit pH-dependent solubility, while ethyl esters (e.g., compound 23) are more lipophilic .
- Hydrogen Bonding : The 3-COOH group forms strong hydrogen bonds, as evidenced by crystallographic studies . Substituents at position 7 modulate electronic effects (e.g., electron-withdrawing F vs. electron-donating isopropyl) .
Biological Activity
7-Fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H8FNO4
- Molecular Weight : 273.22 g/mol
- CAS Number : 338778-16-8
Antimicrobial Properties
Recent studies indicate that this compound exhibits significant antimicrobial activity. In vitro tests have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values suggest that this compound could serve as a lead for developing new antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Anti-inflammatory Activity
The compound has also demonstrated anti-inflammatory properties in animal models. It was observed to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in a lipopolysaccharide (LPS)-induced inflammation model. This suggests its potential application in treating inflammatory diseases.
Anticancer Activity
Preliminary research indicates that this compound may possess anticancer activity. In cell line studies, the compound induced apoptosis in cancer cells through the activation of the caspase pathway. Notably, it showed selective cytotoxicity towards breast cancer cells while sparing normal cells.
The biological mechanisms underlying the activities of this compound are still under investigation. However, it is believed to interact with various cellular targets, including:
- Enzymatic Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
- Cytokine Modulation : It appears to modulate the immune response by affecting cytokine production.
- Apoptotic Pathways : Activation of caspases suggests a mechanism for inducing cell death in cancerous cells.
Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial effects of this compound revealed that it significantly inhibited the growth of several pathogens. The researchers highlighted its potential as a new antibiotic agent.
Study 2: Anti-inflammatory Effects
In an experimental model of arthritis, treatment with this compound resulted in reduced joint swelling and pain scores compared to controls. This study supports its application in inflammatory conditions.
Study 3: Cancer Cell Line Testing
A recent investigation into its anticancer properties showed that the compound effectively reduced proliferation and induced apoptosis in MCF-7 breast cancer cells. The findings suggest further exploration into its therapeutic potential against breast cancer.
Q & A
Q. Q1. What are optimized synthetic routes for 7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid, and how can reaction yields be improved?
A1. Synthesis of structurally related chromenopyridine derivatives (e.g., Amlexanox) involves multi-step sequences, including esterification, Vilsmeier reactions, cyclization, and hydrolysis. Key optimizations include:
- Vilsmeier Reaction : Control reaction temperature at -5–5°C and use a 4.5:1 molar ratio of POCl₃ to substrate to improve yields by 30% .
- Hydrolysis : Replace H₂SO₄-HOAc with HCl for higher yield (92%) and reduced side products .
- Fluoro-Substitution : Introduce fluorine early via fluorinated precursors (e.g., 4-fluorophenol analogs) to avoid late-stage fluorination challenges.
Table 1 : Yield Optimization in Key Steps
| Step | Conditions | Yield Improvement |
|---|---|---|
| Vilsmeier Reaction | POCl₃ (4.5 eq.), -5–5°C | +30% |
| Ester Hydrolysis | HCl (aq.) instead of H₂SO₄-HOAc | 92% |
Q. Q2. How can crystallographic data resolve ambiguities in the compound’s solid-state structure?
A2. X-ray diffraction (XRD) using SHELXL for refinement and SHELXS for structure solution is critical:
Q. Q3. What analytical techniques are recommended for characterizing purity and stability?
A3.
- HPLC-MS : Monitor degradation products under accelerated stability conditions (40°C/75% RH) .
- Thermogravimetric Analysis (TGA) : Determine decomposition points (>300°C observed in analogs) .
- Storage : Store at -20°C in inert atmosphere to prevent hydrolysis of the carboxylic acid group .
Advanced Research Questions
Q. Q4. How can computational modeling predict the compound’s kinase inhibition profile (e.g., TBK1/IKKε)?
A4.
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with TBK1’s ATP-binding pocket. Prioritize derivatives with substituents at C-7 (fluoro) and C-2 (methyl) for steric complementarity .
- MD Simulations : Assess binding stability over 100 ns trajectories using AMBER or GROMACS .
- SAR Analysis : Compare with Amlexanox derivatives, where C-7 isopropyl groups enhance lipophilicity but reduce solubility .
Table 2 : Key Kinase Inhibition Parameters (Hypothetical Data)
| Parameter | TBK1 IC₅₀ (µM) | IKKε IC₅₀ (µM) |
|---|---|---|
| Target Compound | 0.15 | 0.22 |
| Amlexanox Derivative | 0.34 | 0.51 |
Q. Q5. How can contradictory bioactivity data in cell-based assays be resolved?
A5. Contradictions often arise from:
- Cell Line Variability : Test across multiple lines (e.g., RAW 264.7 macrophages vs. HEK293T) to isolate context-dependent effects .
- Metabolite Interference : Use LC-MS to identify active metabolites (e.g., 5-oxo derivatives) that may confound results .
- Dose Optimization : Perform time-course assays to distinguish acute vs. chronic effects .
Q. Q6. What strategies validate the compound’s anti-inflammatory mechanism in vivo?
A6.
- Murine Models : Use LPS-induced lung inflammation models; measure cytokine levels (IL-6, TNF-α) via ELISA .
- Gene Knockout : Cross-reference with TBK1/IKKε-KO mice to confirm target specificity .
- Histopathology : Assess tissue sections for neutrophil infiltration and oxidative stress markers .
Methodological Considerations for Data Reproducibility
- Crystallography : Deposit XRD data in the Cambridge Structural Database (CSD) for public validation .
- Synthetic Protocols : Report detailed reaction conditions (e.g., POCl₃ stoichiometry) to enable replication .
- Bioassays : Adhere to MIAME guidelines for omics data and ARRIVE 2.0 for animal studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
